2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide
Brand Name: Vulcanchem
CAS No.: 86406-28-2
VCID: VC21448901
InChI: InChI=1S/C10H12N4OS/c1-14-8-5-3-2-4-7(8)12-10(14)16-6-9(15)13-11/h2-5H,6,11H2,1H3,(H,13,15)
SMILES: CN1C2=CC=CC=C2N=C1SCC(=O)NN
Molecular Formula: C10H12N4OS
Molecular Weight: 236.3g/mol

2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide

CAS No.: 86406-28-2

Cat. No.: VC21448901

Molecular Formula: C10H12N4OS

Molecular Weight: 236.3g/mol

* For research use only. Not for human or veterinary use.

2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide - 86406-28-2

Specification

CAS No. 86406-28-2
Molecular Formula C10H12N4OS
Molecular Weight 236.3g/mol
IUPAC Name 2-(1-methylbenzimidazol-2-yl)sulfanylacetohydrazide
Standard InChI InChI=1S/C10H12N4OS/c1-14-8-5-3-2-4-7(8)12-10(14)16-6-9(15)13-11/h2-5H,6,11H2,1H3,(H,13,15)
Standard InChI Key UHWHQDQKALGFDK-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2N=C1SCC(=O)NN
Canonical SMILES CN1C2=CC=CC=C2N=C1SCC(=O)NN

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide features a 1-methyl-1H-1,3-benzodiazol moiety (also referred to as benzimidazole in some nomenclature systems) connected to an acetohydrazide group via a sulfanyl linker. This arrangement creates a flexible molecular structure with multiple functional groups capable of engaging in various intermolecular interactions. The core structure is present in several derivatives that incorporate additional functional groups, particularly at the terminal nitrogen of the hydrazide moiety .

Chemical Properties

Based on the analysis of structurally similar compounds, the following properties can be estimated for 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide:

Table 1: Chemical Properties of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide

PropertyEstimated ValueBasis
Molecular FormulaC10H11N4OSStructural analysis
Molecular Weight~250-270 g/molComparison with derivatives
Hydrogen Bond Acceptors5Based on functional groups
Hydrogen Bond Donors1-2Based on N-H groups
Rotatable Bond Count3-4Structural flexibility assessment
Partition Coefficient (logP)~2.5-3.5Extrapolated from similar structures
Topological Polar Surface Area~50-60 ŲBased on related compounds

The compound likely exhibits moderate lipophilicity due to the balance between its aromatic benzodiazole ring system and the more polar hydrazide functional group. This property is significant for its potential biological activities, as it influences membrane permeability and drug-like characteristics .

Synthesis and Characterization

Synthetic Approaches

The synthesis of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. Based on synthetic strategies for similar compounds, the general synthetic route involves:

  • Preparation of the 1-methyl-1H-1,3-benzodiazol-2-thiol precursor

  • Alkylation with an appropriate α-haloacetate ester

  • Conversion to the hydrazide via reaction with hydrazine

This synthetic pathway is consistent with approaches used for related compounds, as indicated in the literature: "The synthesis of this compound typically involves the reaction of appropriate precursors, such as benzodiazole derivatives and hydrazine-based compounds".

Characterization Methods

Characterization of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide and its derivatives typically employs various spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR for structural confirmation

  • Infrared (IR) Spectroscopy: Identification of functional groups, particularly the C=O and N-H stretching bands

  • Mass Spectrometry: Determination of molecular weight and fragmentation pattern

  • X-ray Crystallography: For definitive structural determination if suitable crystals can be obtained

These methods are essential for confirming the structure and purity of the compound, as highlighted in research on related compounds: "Characterization can be achieved through spectroscopic methods like NMR, IR, and mass spectrometry. These techniques help confirm the structure and purity of the compound".

Biological Activities and Applications

This prediction is supported by research on similar compounds: "Compounds with similar benzodiazole and hydrazide moieties have been studied for their antimicrobial and anticancer properties. For instance, benzimidazole derivatives have shown significant antimicrobial and anticancer activities due to their structural similarity to purine nucleotides".

Anticancer Properties

The structural features of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide suggest potential anticancer activity. Benzimidazole derivatives, which are structurally similar to the benzodiazole core of this compound, have demonstrated various mechanisms of anticancer action, including:

  • DNA intercalation and binding

  • Inhibition of topoisomerases

  • Disruption of microtubule dynamics

  • Induction of apoptosis in cancer cells

The presence of the hydrazide group further enhances these possibilities, as hydrazide-containing compounds have independently shown anticancer properties through multiple pathways.

Structure-Activity Relationship Analysis

Key Structural Features

The biological activity of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide is influenced by several key structural features:

  • The benzodiazole ring system: Contributes to binding with biological targets through π-π interactions and provides a rigid scaffold

  • The sulfanyl linker: Provides flexibility and potentially forms interactions with target proteins through sulfur-based bonding

  • The hydrazide group: Capable of hydrogen bonding and nucleophilic interactions, enhancing water solubility

  • The N-methyl substituent: Affects lipophilicity and receptor selectivity

Comparison with Derivatives

Examining the derivatives mentioned in the literature provides insights into how structural modifications affect properties and activities:

Table 3: Comparison of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide with Derivatives

DerivativeStructural ModificationEffect on PropertiesPotential Impact on Activity
N'-[(E)-(5-bromothiophen-2-yl)methylidene] derivativeAddition of bromothiophene moietyIncreased molecular weight (409.33 g/mol), enhanced lipophilicity (logP 4.113)Potentially increased antimicrobial activity, reduced water solubility
N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene] derivativeAddition of methylpyrrole groupModerate increase in molecular weight (327.4 g/mol), modified hydrogen bonding patternAltered binding specificity, potentially enhanced CNS activity
N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene] derivativeAddition of trimethoxyphenyl groupSignificant increase in molecular weight (414.5 g/mol), increased polarityEnhanced binding to specific biological targets, potential for improved oral bioavailability

The comparison demonstrates how the core structure of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide serves as a versatile scaffold for developing compounds with tailored properties and activities.

Solubility and Pharmaceutical Considerations

Solubility Profile

The solubility characteristics of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide are crucial for its pharmaceutical applications. Based on data from structurally similar compounds, it likely exhibits:

  • Low aqueous solubility (estimated at 30-40 μg/mL at physiological pH)

  • Good solubility in organic solvents like DMSO, methanol, and chloroform

  • pH-dependent solubility due to the ionizable hydrazide group

The compound's N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene] derivative has a reported solubility of 37.3 μg/mL at pH 7.4, suggesting that the unsubstituted hydrazide may have slightly higher water solubility due to less lipophilic character .

Formulation Considerations

For pharmaceutical applications, several formulation strategies might be considered:

Table 4: Potential Formulation Approaches for 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide

Formulation ApproachRationalePotential Benefit
Salt formationExploitation of the weakly acidic hydrazide groupImproved aqueous solubility
Inclusion complexationIncorporation with cyclodextrinsEnhanced dissolution rate
Solid dispersionDispersion in hydrophilic polymersIncreased bioavailability
Nano-formulationReduction of particle sizeImproved dissolution profile

These approaches may help overcome the inherent solubility limitations of the compound, enhancing its potential for therapeutic application.

Research Applications and Future Directions

Current Research Applications

The versatile structure of 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide and its derivatives makes them valuable in several research areas:

  • As scaffolds for medicinal chemistry and drug discovery

  • As intermediates in the synthesis of more complex molecules

  • As probes for investigating biological mechanisms

  • As templates for developing structure-activity relationships

Future Research Directions

Based on the structural features and the reported activities of related compounds, several promising research directions for 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide include:

Table 5: Potential Future Research Directions

Research AreaSpecific DirectionPotential Impact
Medicinal ChemistryDevelopment of targeted antimicrobial agentsAddressing antibiotic resistance
Cancer ResearchExploration of selective anticancer mechanismsNovel therapeutic approaches
Structural OptimizationModification of the hydrazide groupEnhanced specificity and reduced toxicity
Computational StudiesMolecular modeling of binding interactionsRational design of improved derivatives
Formulation ScienceDevelopment of advanced delivery systemsOvercoming solubility limitations

These research directions could significantly expand our understanding of this compound and its potential applications in various fields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator